molecular formula C26H24NNa2O10P B1683792 sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate CAS No. 288847-41-6

sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate

Cat. No. B1683792
M. Wt: 587.4 g/mol
InChI Key: GQIZTUAJGVBAFG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

OXi8007 is a vascular disrupting agent with potential anticancer activity. OXi8007 was found to be strongly cytotoxic against selected human cancer cell lines (GI50 = 36 nM against DU-145 cells, for example). OXi8007 also demonstrated pronounced interference with tumor vasculature in a preliminary in vivo study utilizing a SCID mouse model bearing an orthotopic PC-3 (prostate) tumor as imaged by color Doppler ultrasound. OXi8007 may be useful for the treatment of cancer.

properties

CAS RN

288847-41-6

Product Name

sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate

Molecular Formula

C26H24NNa2O10P

Molecular Weight

587.4 g/mol

IUPAC Name

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OXi8007;  OXi-8007;  OXi 8007.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate
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sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate

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